molecular formula C14H12O2 B12008629 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol CAS No. 65184-67-0

3-Phenyl-1,3-dihydro-2-benzofuran-1-ol

Cat. No.: B12008629
CAS No.: 65184-67-0
M. Wt: 212.24 g/mol
InChI Key: XAXUZULEMMAVME-UHFFFAOYSA-N
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Description

3-Phenyl-1,3-dihydro-2-benzofuran-1-ol is an organic compound with the molecular formula C14H12O2. It belongs to the class of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzofuran ring fused with a phenyl group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol typically involves the cyclization of phenyl-substituted precursors. One common method is the acid-catalyzed cyclization of 2-phenylphenol with formaldehyde. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is heated to promote cyclization, resulting in the formation of the benzofuran ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, with reagents such as halogens or nitro groups, under appropriate conditions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Reduced benzofuran derivatives.

    Substitution Products: Halogenated or nitro-substituted benzofurans.

Scientific Research Applications

3-Phenyl-1,3-dihydro-2-benzofuran-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    2-Phenylbenzofuran: Similar structure but lacks the hydroxyl group.

    3-Methyl-1,3-dihydro-2-benzofuran-1-ol: Similar structure with a methyl group instead of a phenyl group.

    1,3-Dihydro-2-benzofuran-1-ol: Lacks the phenyl substitution.

Uniqueness: 3-Phenyl-1,3-dihydro-2-benzofuran-1-ol is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

65184-67-0

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

3-phenyl-1,3-dihydro-2-benzofuran-1-ol

InChI

InChI=1S/C14H12O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13-15H

InChI Key

XAXUZULEMMAVME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)O

Origin of Product

United States

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